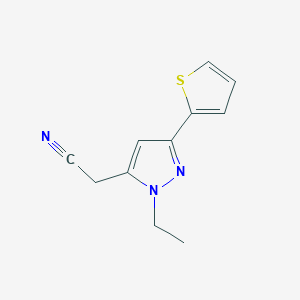

2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile

Description

2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the N1 position, a thiophen-2-yl group at the C3 position, and an acetonitrile moiety at the C5 position. This structure combines aromatic heterocycles (pyrazole and thiophene) with a nitrile functional group, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s synthesis typically involves cyclocondensation reactions, as seen in analogous pyrazole derivatives (e.g., malononitrile-based protocols described in ).

Properties

IUPAC Name |

2-(2-ethyl-5-thiophen-2-ylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-2-14-9(5-6-12)8-10(13-14)11-4-3-7-15-11/h3-4,7-8H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDXEPRRGXZLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CS2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity. They have been found to interact with a variety of targets, contributing to their diverse biological effects.

Biological Activity

2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the formation of the pyrazole ring followed by the introduction of the thiophene and ethyl substituents. Common methods include cyclization reactions under acidic or basic conditions, such as the Gewald reaction, which allows for the incorporation of thiophene derivatives into the pyrazole framework.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives of pyrazole compounds have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These compounds exhibited bactericidal effects, inhibiting biofilm formation and demonstrating potential as therapeutic agents against resistant bacterial strains .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated through various assays. Compounds derived from this structure have shown promising results in inhibiting lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests a mechanism involving the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been explored, particularly their ability to inhibit key enzymes involved in cancer progression. For example, certain derivatives have been identified as effective inhibitors of BRAF(V600E), a common mutation in melanoma. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance potency against cancer cell lines .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives for their antimicrobial properties. The most active compound demonstrated significant inhibition against multiple strains with an MIC value indicating strong bactericidal activity.

- Anti-inflammatory Mechanisms : In vivo models showed that compounds based on this structure effectively reduced edema in carrageenan-induced paw edema models, suggesting their potential as anti-inflammatory agents with minimal side effects on gastric tissues .

- Anticancer Activity : Research into the anticancer effects revealed that certain derivatives could inhibit cell proliferation in various cancer cell lines, with IC50 values indicating potent activity against specific targets .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Biological Activity | MIC/IC50 Values |

|---|---|---|

| Pyrazole Derivative A | Antimicrobial | MIC: 0.25 μg/mL |

| Pyrazole Derivative B | Anti-inflammatory | IC50: 30 µM |

| Pyrazole Derivative C | Anticancer | IC50: 20 µM |

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole ring with an ethyl group and a thiophene moiety, which contributes to its chemical reactivity and biological properties. The synthesis of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile typically involves multi-step reactions including cyclization and functional group transformations. Common synthetic routes may include:

- Cyclization : Formation of the pyrazole ring through condensation reactions.

- Substitution Reactions : Introduction of the acetonitrile group via nucleophilic substitution.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of bioactive molecules. Its structural components allow for interactions with biological targets, leading to potential therapeutic applications.

Case Study: Enzyme Inhibition

Research indicates that derivatives of this compound may inhibit enzymes involved in inflammatory pathways. For instance, studies have demonstrated that certain pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways.

Antimicrobial Activity

Studies have reported that compounds with similar structural features exhibit notable antimicrobial properties. In vitro assays have shown significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and some Gram-negative strains like Escherichia coli. However, efficacy against fungal strains remains limited .

Organic Electronics

In the field of materials science, this compound is being explored for use in organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties are attributed to the conjugated system formed by the thiophene and pyrazole rings .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile with structurally related analogs, emphasizing substituent variations and their implications:

Key Observations:

Synthetic Accessibility: The target compound shares synthetic pathways with analogs like 2-(thiophen-2-yl)acetonitrile derivatives, where cyclocondensation with nitriles (e.g., malononitrile) and sulfur is employed. Triazole analogs (e.g., ) require distinct protocols, such as tetrazole ring formation followed by functionalization.

Commercial Availability :

- Fluorinated analogs like 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile are listed as discontinued, highlighting the niche demand for such specialized intermediates.

Research Findings and Data

Physicochemical Properties:

- Solubility : Acetonitrile-containing derivatives (e.g., target compound) are typically soluble in polar aprotic solvents (e.g., DMSO, acetonitrile).

- Spectroscopic Data : NMR shifts for analogous thiophene-pyrazole compounds (e.g., δ ~3.8 ppm for CH₂CN in ) align with expected electronic environments.

Structural Analysis:

- X-ray crystallography data are absent for the target compound, but refinement tools like SHELXL () are widely used for such analyses.

Preparation Methods

Pyrazole Core Formation with Thiophene Substitution

The key intermediate, a thiophene-substituted pyrazole, is synthesized via condensation of hydrazine derivatives with α,β-unsaturated ketones or aldehydes bearing thiophene substituents. This condensation leads to cyclization forming the pyrazole ring.

N-Ethylation of Pyrazole

The N-1 position of pyrazole is alkylated with ethyl groups using alkyl halides such as ethyl bromide or ethyl iodide in the presence of a base (e.g., potassium carbonate or sodium hydride). This step is crucial for obtaining the 1-ethyl substitution pattern.

Introduction of Acetonitrile Side Chain

The acetonitrile group at the 5-position is introduced via cyanomethylation reactions. This can be achieved by:

- Direct cyanomethylation of the pyrazole ring using acetonitrile in the presence of activating agents or catalysts.

- Alternatively, a bromomethyl intermediate at the 5-position can be reacted with cyanide sources (e.g., sodium cyanide) to afford the acetonitrile substituent.

A reported method involves perfluorobutyliodide-assisted direct cyanomethylation of azoles with acetonitrile under mild heating (50 °C) for 12–24 hours, followed by purification via column chromatography.

Representative Synthetic Procedure

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | Hydrazine derivative + thiophene-substituted α,β-unsaturated ketone, reflux in ethanol | Formation of 3-(thiophen-2-yl)-1H-pyrazole | Moderate to good yields (50-70%) |

| 2 | Pyrazole + ethyl bromide + base (K2CO3), DMF, room temp or 50 °C | N-ethylation at N-1 position | Yields vary; optimization needed for selectivity |

| 3 | Pyrazole derivative + acetonitrile + perfluorobutyliodide, 50 °C, 12-24 h | Cyanomethylation at 5-position | Yields ~58% reported; purification by silica gel chromatography |

Research Findings and Optimization

- The reaction conditions for cyanomethylation are sensitive to temperature and reaction time; prolonged heating at 50 °C improves conversion but requires monitoring by TLC.

- N-alkylation efficiency depends on the base and solvent choice; polar aprotic solvents and mild bases favor better yields and fewer side products.

- Multi-component reactions combining acetylated pyrazole derivatives with thiophene-2-carbaldehyde and malononitrile under basic conditions have been reported to yield related heterocycles, indicating potential alternative synthetic pathways.

- Purification is typically achieved by column chromatography using hexane/ethyl acetate or hexane/dichloromethane solvent systems.

Data Table Summarizing Key Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C11H11N3S |

| Molecular Weight | 217.29 g/mol |

| CAS Number | 2098131-38-3 |

| Key Reagents | Hydrazine derivatives, ethyl bromide, acetonitrile, perfluorobutyliodide |

| Solvents | Ethanol, DMF, DCM, acetonitrile |

| Reaction Temperatures | Room temp to 70 °C (varies by step) |

| Reaction Times | 12–24 hours (cyanomethylation) |

| Purification | Silica gel chromatography (hexane/ethyl acetate or DCM) |

| Typical Yields | 50–70% per step; overall moderate yields |

Q & A

Q. What are the common synthetic routes for preparing 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted pyrazole precursors. Key steps include:

- Cyclocondensation : Reacting ethyl hydrazine derivatives with β-ketonitriles or α,β-unsaturated carbonyl compounds under acidic conditions (e.g., acetic acid in ethanol) to form the pyrazole core .

- Functionalization : Introducing the thiophene moiety via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .

- Acetonitrile Sidechain Incorporation : Alkylation or nucleophilic substitution reactions, often requiring anhydrous solvents (e.g., THF) and controlled temperatures (−78°C to room temperature) to avoid side reactions .

Q. Critical Parameters :

- Temperature : Low temperatures (−78°C) for lithiation steps to prevent decomposition.

- Solvent Choice : Polar aprotic solvents (e.g., THF) for organometallic reactions.

- Catalyst Purity : Pd(PPh₃)₄ or similar catalysts with >95% purity to ensure coupling efficiency.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: A combination of techniques is essential:

-

Single-Crystal X-ray Diffraction : Resolves 3D molecular geometry. Deng et al. reported monoclinic symmetry (space group P2₁/c) with unit cell dimensions:

Parameter Value a 6.0686 Å b 18.6887 Å c 14.9734 Å β 91.559° Volume 1697.57 ų -

NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm) and acetonitrile integration .

-

Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 259.0872 for [M+H]+) .

Advanced Questions

Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis?

Methodological Answer: Optimization strategies include:

- Stepwise Intermediate Purification : Use column chromatography after each reaction to isolate intermediates (e.g., silica gel with hexane/ethyl acetate gradients) .

- Reaction Monitoring : Employ TLC or in situ IR to track reaction progress and minimize over-functionalization.

- Solvent Recycling : Recover THF or acetonitrile via distillation to reduce costs and environmental impact .

Data-Driven Example :

A study achieved 78% yield by refluxing the pyrazole-thiophene intermediate in acetonitrile with NaCNBH₃, followed by recrystallization from ethanol .

Q. What strategies are employed to resolve contradictions in structural data obtained from different analytical techniques (e.g., NMR vs. X-ray crystallography)?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-phase structures. Approaches include:

- Variable-Temperature NMR : Identifies conformational flexibility (e.g., pyrazole-thiophene rotation barriers) .

- DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate X-ray structures .

- Complementary Techniques : Use IR to confirm functional groups (e.g., C≡N stretch at ~2250 cm⁻¹) alongside X-ray data .

Q. How does the substitution pattern on the pyrazole and thiophene rings influence the compound's reactivity and biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Pyrazole Substituents : Electron-withdrawing groups (e.g., -CN) enhance electrophilic reactivity, while alkyl chains (e.g., -CH₂CH₃) improve lipid solubility for membrane permeability .

- Thiophene Position : 2-Thiophenyl derivatives exhibit stronger π-π stacking interactions in protein binding compared to 3-substituted analogs .

Q. Experimental Design :

Q. What computational methods are recommended for predicting the electronic properties and potential binding interactions of this compound?

Methodological Answer: Key methods include:

-

Molecular Dynamics (MD) Simulations : Assess stability in biological membranes (e.g., GROMACS with CHARMM36 force field) .

-

QSAR Modeling : Relate topological polar surface area (TPSA) and logP to bioavailability:

Property Value TPSA 102 Ų logP 1.8 Hydrogen Bond Donors 2 -

Docking Studies : Use PyRx or Schrödinger Suite to screen against kinase or GPCR targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.